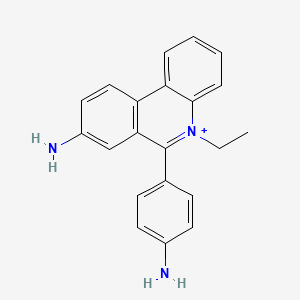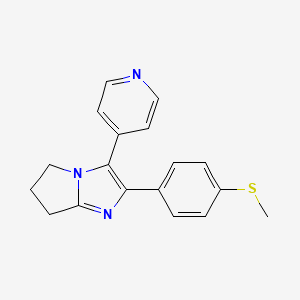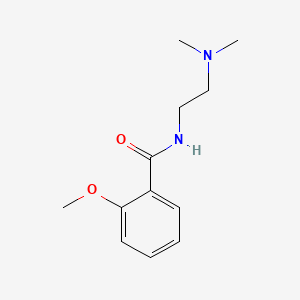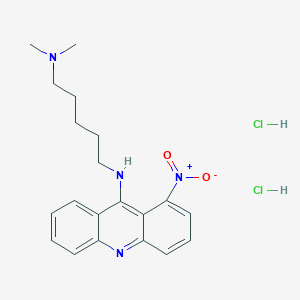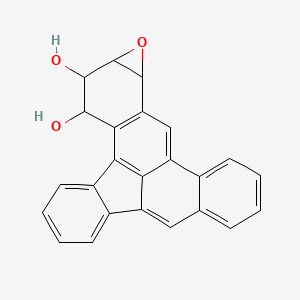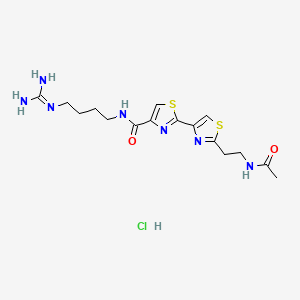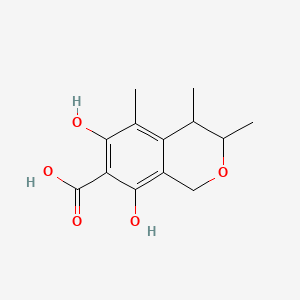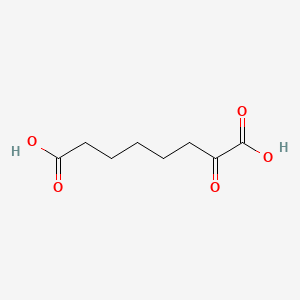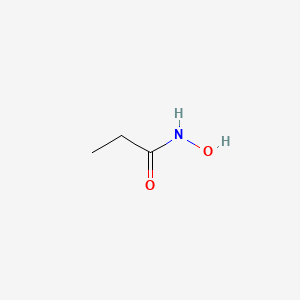
n-hydroxypropanamide
描述
ZAMI-633 是一种小分子药物,最初由葛兰素史克公司开发。 它是一种脲酶抑制剂,主要用于治疗感染性疾病和泌尿生殖系统疾病,特别是泌尿道感染 .
化学反应分析
ZAMI-633 作为一种脲酶抑制剂,很可能经历各种典型的有机小分子化学反应。这些反应可能包括:
氧化: 将氧原子引入分子中,可能改变其活性或稳定性。
还原: 去除氧原子或添加氢原子,这也会影响分子的性质。
取代: 用另一个官能团替换一个官能团,这可以用来修饰分子的活性或溶解度。
这些反应的常用试剂和条件将取决于 ZAMI-633 中存在的特定官能团。这些反应产生的主要产物将包括原始分子的修饰版本,可能具有改变的生物活性。
科学研究应用
ZAMI-633 由于其脲酶抑制活性,主要用于研究其治疗泌尿道感染的潜力 . 脲酶抑制剂在医学研究中非常有价值,因为它们可以防止尿素水解为氨和二氧化碳,这种反应会导致某些感染的发病机制。除了医学应用外,ZAMI-633 在研究酶抑制和涉及尿素的代谢途径的生物化学研究中也可能具有兴趣。
作用机制
ZAMI-633 通过抑制酶脲酶发挥作用 . 脲酶催化尿素水解为氨和二氧化碳。通过抑制这种酶,ZAMI-633 可以减少氨的产生,氨是某些感染(尤其是在泌尿道)发病机制的关键因素。ZAMI-633 的分子靶点是脲酶的活性位点,在那里它可能结合并阻止酶催化其反应。
相似化合物的比较
ZAMI-633 可以与其他脲酶抑制剂进行比较,例如乙酰羟胺酸和氟酰胺。这些化合物也抑制脲酶,但它们的效力、选择性和药代动力学特性可能不同。 ZAMI-633 的独特之处在于其特定的结构以及它与脲酶相互作用的特定方式,这可能在疗效或安全性方面提供优势 .
类似化合物:
乙酰羟胺酸: 另一种用于治疗泌尿道感染的脲酶抑制剂。
氟酰胺: 一种脲酶抑制剂,其药代动力学特性与 ZAMI-633 不同。
准备方法
ZAMI-633 的具体合成路线和反应条件在公共领域中并不容易获得。作为一种小分子药物,它很可能通过一系列涉及杂环结构形成的有机反应合成。工业生产方法通常包括优化这些合成路线,以实现大规模生产,确保高产率和纯度,同时最大限度地降低成本和环境影响。
属性
IUPAC Name |
N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPQHOWTCNEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180460 | |
| Record name | Propionohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580-63-4 | |
| Record name | N-Hydroxypropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propionohydroxamic acid exert its effect?
A1: Propionohydroxamic acid acts as a potent and competitive urease inhibitor. [, , ] Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, propionohydroxamic acid can disrupt this process, particularly relevant in the context of urinary tract infections and the formation of certain types of kidney stones. [, , , , ]
Q2: What are the downstream consequences of urease inhibition by propionohydroxamic acid?
A2: Inhibiting urease with propionohydroxamic acid primarily impacts the formation of struvite and carbonate apatite crystals in the urinary tract. [, , ] These crystals are often associated with infections caused by urease-producing bacteria. By reducing bacterial urease activity, this compound helps prevent the formation of these specific types of kidney stones. [, , ]
Q3: What is the molecular formula and weight of propionohydroxamic acid?
A3: The molecular formula of propionohydroxamic acid is C3H7NO2, and its molecular weight is 89.09 g/mol. []
Q4: Is there any spectroscopic data available to characterize propionohydroxamic acid?
A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to characterize propionohydroxamic acid. [, ] Additionally, crystallographic studies have revealed its three-dimensional hydrogen-bonded framework structure. []
Q5: Has the compatibility and stability of propionohydroxamic acid been studied?
A5: While detailed studies on material compatibility are limited, its use in pharmaceutical formulations suggests reasonable compatibility with common excipients. [, ] Stability under various conditions is crucial for formulation and storage. Research suggests that propionohydroxamic acid can be formulated to improve its stability and bioavailability. []
Q6: Have computational chemistry methods been applied to propionohydroxamic acid?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical speciation and thermodynamic properties of propionohydroxamic acid complexes, particularly with vanadium(V). [] These calculations helped model the tautomeric equilibria and understand the stability of different species formed in solution. []
Q7: How do structural modifications affect the activity of propionohydroxamic acid?
A7: Studies exploring structure-activity relationships have focused on modifying the side chain of aminohydroxamic acids, including propionohydroxamic acid. [, ] These modifications aimed to optimize metal ion chelation properties and influence the stability and biological activity of the resulting complexes. [, ]
Q8: What strategies can improve the stability and delivery of propionohydroxamic acid?
A8: Research indicates that propionohydroxamic acid can be formulated to enhance its stability. [] Although specific delivery strategies haven't been extensively studied, utilizing prodrug approaches, like attaching a glucose moiety, could offer targeted delivery to the colon by leveraging bacterial β-glucosidase activity. [, ]
Q9: What is known about the pharmacokinetics of propionohydroxamic acid?
A9: While detailed pharmacokinetic data is limited in the provided research, some studies suggest that orally administered propionohydroxamic acid can reach the colon and exert its urease-inhibiting effects. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: What evidence supports the efficacy of propionohydroxamic acid?
A10: In vitro studies demonstrate the ability of propionohydroxamic acid to inhibit urease activity. [, , , ] Animal studies, particularly in rat models, further support its efficacy in reducing urease activity in the colon and mitigating the formation of certain types of kidney stones. [, ]
Q11: Are there any known safety concerns associated with propionohydroxamic acid?
A11: While generally considered safe for its intended use, potential long-term effects require further investigation. [, ] The development of more potent and selective analogs could potentially address these concerns. [, ]
Q12: How is propionohydroxamic acid analyzed and quantified?
A12: Various analytical techniques have been employed, including potentiometric titrations to determine formation constants with metal ions. [, , ] Gas chromatography methods have been developed for quantifying trace amounts of potential impurities like hydroxylamine in propionohydroxamic acid drug substances and formulations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


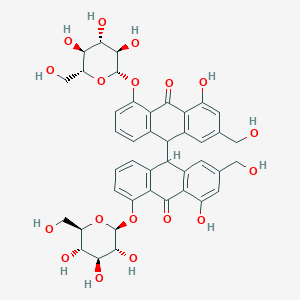
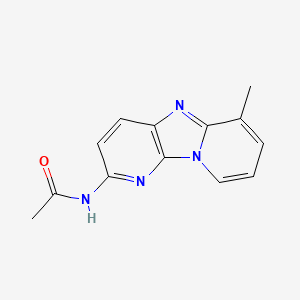
![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)
